molecular formula C12H9BrO4 B12904079 Ethanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)- CAS No. 503454-72-6

Ethanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)-

Cat. No.: B12904079
CAS No.: 503454-72-6
M. Wt: 297.10 g/mol
InChI Key: NNEUNGLQERYBAC-UHFFFAOYSA-N
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Description

2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 5-position of the benzofuran ring and an acetate group at the 2-oxoethyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromobenzofuran. This can be achieved through the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Acetylation: The next step involves the acetylation of 5-bromobenzofuran. This can be done by reacting 5-bromobenzofuran with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Formation of 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl Acetate: The final step involves the reaction of the acetylated product with ethyl acetate in the presence of a base such as sodium ethoxide to form 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate.

Industrial Production Methods

Industrial production of 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2), thiols (RSH), and alkoxides (RO

Properties

CAS No.

503454-72-6

Molecular Formula

C12H9BrO4

Molecular Weight

297.10 g/mol

IUPAC Name

[2-(5-bromo-1-benzofuran-2-yl)-2-oxoethyl] acetate

InChI

InChI=1S/C12H9BrO4/c1-7(14)16-6-10(15)12-5-8-4-9(13)2-3-11(8)17-12/h2-5H,6H2,1H3

InChI Key

NNEUNGLQERYBAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1=CC2=C(O1)C=CC(=C2)Br

Origin of Product

United States

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